2-Chloroquinoline-3-carbaldehyde

Overview

Description

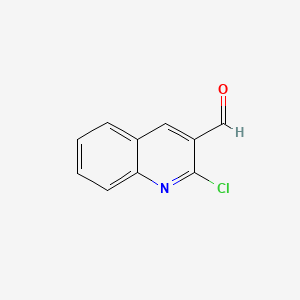

2-Chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, featuring a chlorine atom at the second position and an aldehyde group at the third position of the quinoline ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Quinolines, the class of compounds to which 2-chloroquinoline-3-carbaldehyde belongs, are known to exhibit various biological and pharmaceutical activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The specific interactions and changes depend on the target and the biological context .

Biochemical Pathways

This compound affects various biochemical pathways. The specific pathways and their downstream effects are dependent on the biological context and the targets of the compound .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the biological context, the presence of other compounds, and physical conditions such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-Chloroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline-based drugs, enhancing their pharmacological properties . The nature of these interactions often involves the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by forming stable complexes with their active sites . This inhibition can lead to the disruption of essential biochemical pathways, resulting in altered cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall pharmacological profile of the compound. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity of this compound can be modulated by its subcellular distribution, affecting its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline derivatives are reacted with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed:

Oxidation: Produces quinoline-3-carboxylic acid.

Reduction: Yields 2-chloroquinoline-3-ol.

Substitution: Forms various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Chloroquinoline-3-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and as a tool in molecular biology research.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloroquinoline-3-carbaldehyde is similar to other quinoline derivatives, such as quinoline, 4-chloroquinoline, and 8-hydroxyquinoline. its unique combination of a chlorine atom and an aldehyde group gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other quinoline derivatives may not be as effective.

Would you like to know more about any specific aspect of this compound?

Biological Activity

2-Chloroquinoline-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including the Vilsmeier–Haack reaction and nucleophilic substitutions. For instance, one study reported the preparation of this compound from acetanilide, leading to derivatives that were screened for biological activity against various bacterial strains .

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The compound has shown significant activity against several pathogenic bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | |

| Escherichia coli | 11.00 ± 0.04 | |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | |

| Streptococcus pyogenes | 11.00 ± 0.02 |

The inhibition zones indicate the effectiveness of the compound compared to standard antibiotics like amoxicillin, which has an inhibition zone of 18 mm against S. aureus .

Antioxidant Activity

In addition to its antibacterial properties, this compound exhibits notable antioxidant activity. The radical scavenging ability was assessed using the DPPH assay, with compounds derived from it showing IC50 values indicating their potency:

These results suggest that certain derivatives of this compound are more effective than ascorbic acid, a well-known antioxidant.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives with key bacterial enzymes such as E. coli DNA gyrase and topoisomerase IIβ. For example, compounds showed binding energies ranging from to kcal/mol, indicating strong interactions with these targets .

Case Studies and Research Findings

Recent research has expanded on the potential therapeutic applications of this compound:

- A study synthesized novel analogues of this compound, which were screened for antibacterial and antifungal activities against various strains including Candida albicans and Aspergillus niger. The findings suggested that these compounds could serve as promising candidates for further drug development .

- Another investigation focused on the cytotoxic effects of these compounds on tumor cells, revealing that certain derivatives exhibited significant anticancer properties .

Properties

IUPAC Name |

2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQWXCBSNMYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351108 | |

| Record name | 2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-25-9 | |

| Record name | 2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Chloroquinoline-3-carbaldehyde?

A1: The molecular formula is C10H6ClNO, and the molecular weight is 191.62 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Researchers frequently utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of this compound and its synthesized derivatives. , , These techniques provide valuable information about functional groups, proton and carbon environments, and molecular mass, respectively.

Q3: What is the common starting material for synthesizing this compound?

A3: The synthesis typically starts with readily available acetanilides, which undergo Vilsmeier-Haack formylation to yield the desired this compound. , This well-established reaction provides a straightforward route to this key intermediate.

Q4: How does phosphorus pentachloride act as an alternative chlorinating agent in synthesizing 2-Chloroquinoline-3-carbaldehydes?

A4: Employing phosphorus pentachloride (PCl5) as a chlorinating agent instead of phosphoryl chloride (POCl3) in the Vilsmeier-Haack reaction offers an alternative route, particularly beneficial for activated acetanilides. This modified procedure can lead to good yields of 2-Chloroquinoline-3-carbaldehydes.

Q5: How does this compound react with stabilized methylenetriphenylphosphoranes?

A5: The reaction of this compound with stabilized phosphonium ylides, a classic Wittig reaction, results in a mixture of E and Z isomers of the corresponding olefins. This reaction allows for the introduction of various substituents onto the quinoline core, expanding the diversity of accessible compounds.

Q6: Can you elaborate on the reaction of this compound with isocyanides?

A6: this compound displays interesting reactivity towards isocyanides, leading to diverse quinoline derivatives through multicomponent reactions. In the presence of a palladium catalyst, it can undergo a domino reaction with one or two equivalents of isocyanides, forging new C-C and C-N bonds. Moreover, incorporating amines in these reactions enables the formation of complex heterocyclic systems, highlighting the versatility of this approach. ,

Q7: How is this compound employed in constructing fused heterocyclic systems?

A7: The compound serves as a crucial building block for synthesizing diverse fused heterocyclic systems, often achieved through multicomponent reactions. For instance, reacting it with dimedone and ammonium acetate under mild conditions yields 3,3,6,6-tetramethyl-9-quinolyl-2,4,5,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives. These reactions showcase the efficiency of using this compound in accessing complex molecular architectures.

Q8: What are some eco-friendly approaches to synthesizing 2-Chloroquinoline-3-carbaldehydes and their derivatives?

A8: Several green chemistry principles have been implemented to minimize the environmental footprint of this compound synthesis and subsequent reactions. Microwave-assisted synthesis has proven highly effective in accelerating reaction rates and improving yields for various quinoline derivatives. , , Additionally, using water as a solvent and exploring solvent-free conditions, such as grinding, further contributes to more sustainable synthetic routes. These green chemistry practices align with the growing emphasis on environmentally responsible synthetic methodologies.

Q9: How can ionic liquids be utilized in reactions involving this compound?

A9: Ionic liquids have been successfully employed as catalysts in Knoevenagel condensations involving this compound and various active methylene compounds. This method offers advantages such as mild reaction conditions, short reaction times, excellent yields, and reduced environmental impact by avoiding harsh solvents.

Q10: Can you provide an example of a one-pot multicomponent reaction (MCR) utilizing this compound?

A10: A representative example is the synthesis of 3,3-dimethyl-3,4-dihydro-2H-dibenzo[b,g][1,8]-naphthyridin-1-one derivatives. This transformation involves a three-component reaction between 2-Chloroquinoline-3-carbaldehydes, cyclic hexanedione, and ammonium acetate in an aqueous medium. This MCR strategy offers high selectivity and good yields while adhering to green chemistry principles.

Q11: What are the potential biological applications of this compound derivatives?

A11: The diverse array of this compound derivatives exhibits a broad range of promising biological activities. Notably, these compounds have shown potential as antimicrobial agents, , , , antioxidants, , , and anti-inflammatory agents. Their ability to inhibit specific enzymes, such as AKT1, further highlights their potential in developing novel therapeutics.

Q12: Have there been studies on the DNA binding properties of this compound derivatives?

A12: Yes, research has explored the interaction of certain this compound derivatives with DNA. For example, compounds like this compound [(2-hydroxy-1-naphthyl)methylene] hydrazone have shown interactions with calf thymus DNA (CT-DNA). These studies often utilize techniques like electronic spectroscopy, viscosity measurements, and thermal denaturation studies to characterize the binding affinity and mode of interaction.

Q13: How is computational chemistry applied in research involving this compound?

A13: Computational chemistry plays a significant role in understanding the properties and behavior of this compound and its derivatives. Molecular modeling studies, often employing docking simulations, help predict binding affinities and interactions with target proteins like PI3K. Additionally, researchers utilize quantitative structure-activity relationship (QSAR) models to correlate molecular structure with biological activity, enabling the design of more potent and selective compounds. ,

Q14: Can you elaborate on the use of DFT calculations in studying this compound reactions?

A14: Density Functional Theory (DFT) calculations have proven valuable in predicting the reactivity and regioselectivity of reactions involving this compound. For example, in the synthesis of 1,3-diazaheterocycle fused [1,2-a][1,8]naphthyridine derivatives, DFT calculations, combined with frontier molecular orbital (FMO) theory, enabled researchers to optimize reaction conditions and accurately predict the regiochemical outcome. This approach highlights the power of computational methods in guiding synthetic strategies and understanding reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.